molecular formula C17H24N2O5S B2526095 diethyl 2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-68-1

diethyl 2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2526095
CAS No.: 864926-68-1
M. Wt: 368.45
InChI Key: LBHZQXGZIQGUMB-UHFFFAOYSA-N
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Description

Diethyl 2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic System Synthesis

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate serves as a versatile starting material for constructing novel heterocyclic systems. It has been utilized to synthesize derivatives of pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, pyrido[4',3':4,5]thieno[2,3-d]-[1,2,4]triazolo[1,5-a]pyrimidine, and pyrido[4',3':4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives, highlighting its utility in developing new compounds with potential applications in medicinal chemistry and material science (Ahmed, 2002).

Crystal Structure Analysis

The compound, alternatively named diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, has been analyzed for its crystal structure. The analysis revealed that it crystallizes with two crystallographically independent molecules in the asymmetric unit, stabilized by intermolecular and intramolecular C—H⋯O hydrogen bonds. The thieno[2,3-b]pyridine moiety exhibits planarity, indicating its potential in developing crystal engineering and material science applications (Armas et al., 2003).

Cardiovascular Research

A related compound, diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydroypridine-3,5- dicarboxylate, has been synthesized and its molecular structure determined by X-ray crystallography. This compound, along with its isopropyl derivative, has been found to be vasodilators in the Langendorff assay, indicating their potential use in cardiovascular research. Notably, one of the compounds demonstrated a potency on cardiac flow similar to that of nifedipine but without the significant negative inotropic activity associated with nifedipine, suggesting promise as an antihypertensive or antianginal agent (McKenna et al., 1988).

Properties

IUPAC Name

diethyl 2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-5-23-16(21)13-11-7-8-19(17(22)24-6-2)9-12(11)25-15(13)18-14(20)10(3)4/h10H,5-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHZQXGZIQGUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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